2-(6-fluoro-1H-indol-1-yl)-N-2-pyridinylacetamide
Description
2-(6-Fluoro-1H-indol-1-yl)-N-2-pyridinylacetamide is a synthetic small molecule characterized by a fluoro-substituted indole core linked via an acetamide bridge to a pyridinyl group. The pyridinyl moiety may contribute to π-π stacking interactions or hydrogen bonding, influencing solubility and target engagement.
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-5-4-11-6-8-19(13(11)9-12)10-15(20)18-14-3-1-2-7-17-14/h1-9H,10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRVXYQUMMHWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-2-pyridinylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: The indole core is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetamide Formation: The fluorinated indole is reacted with chloroacetyl chloride to form the corresponding chloroacetamide.
Coupling with Pyridine: Finally, the chloroacetamide is coupled with 2-aminopyridine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Indole Ring
The 6-fluoroindole moiety undergoes regioselective substitution due to fluorine's electron-withdrawing effect, which activates the indole ring toward nucleophilic attack.
Key Findings :
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Fluorine at C6 enhances reactivity at C5 and C7 positions due to resonance and inductive effects.
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Suzuki cross-coupling enables diversification of the indole ring with aryl/heteroaryl groups .
Acetamide Linker Reactivity
The –NH–CO– group participates in hydrolysis and condensation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | 2-(6-Fluoroindol-1-yl)acetic acid | 91% | |
| Amide Alkylation | NaH, CH₃I, THF, 0°C → RT | N-Methylacetamide derivative | 78% |
Mechanistic Insight :
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Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.
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Alkylation occurs at the amide nitrogen under strongly basic conditions .
Pyridinyl Group Transformations
The pyridine ring participates in coordination chemistry and electrophilic substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Pyridine N-oxide | 63% | |
| Metal Coordination | Cu(OTf)₂, MeCN, 24h | Cu(II) complex (1:1 stoichiometry) | N/A |
Structural Impact :
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N-Oxidation modifies electronic properties, enhancing hydrogen-bonding capacity .
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Copper complexes exhibit altered solubility and catalytic potential .
Multi-Component Reactions
The compound participates in tandem reactions leveraging multiple functional groups:
| Reaction System | Components | Product | Yield | Source |
|---|---|---|---|---|
| Ugi-4CR | Aldehyde, amine, isocyanide | Indole-polyamide conjugate | 54% | |
| Click Chemistry | CuSO₄, sodium ascorbate, azide | Triazole-linked hybrid | 82% |
Advantages :
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Ugi reactions enable rapid generation of structural diversity .
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Click chemistry provides bioorthogonal tagging capabilities .
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 7.4 buffer | Slow hydrolysis of acetamide (25°C) | 48h | |
| Human liver microsomes | CYP450-mediated N-dealkylation | 1.2h |
Degradation Pathways :
Scientific Research Applications
Cancer Therapeutics
One of the most significant applications of 2-(6-fluoro-1H-indol-1-yl)-N-2-pyridinylacetamide is its role as an inhibitor of the Wnt signaling pathway, which is often dysregulated in various cancers. Research has shown that derivatives of pyridinyl acetamides can effectively inhibit aberrant Wnt signaling, making them promising candidates for cancer therapies. For instance, the compound's ability to block Wnt secretion and pathway activation has been highlighted in studies focused on its anticancer properties .
Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter systems. Specifically, it may act on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Preliminary studies indicate that related compounds exhibit high binding affinities for nAChRs, suggesting that this compound could be explored for neuroprotective effects and cognitive enhancement .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have identified key modifications that enhance potency and selectivity against specific targets. For example, variations in the pyridine substituent have been shown to influence both the efficacy and selectivity of the compound against cancer cell lines .
Case Studies
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-2-pyridinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can enhance binding affinity and specificity, while the pyridinylacetamide group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and inferred properties between 2-(6-fluoro-1H-indol-1-yl)-N-2-pyridinylacetamide and related indole derivatives:
Key Observations:
Substituent Effects :
- The 6-fluoro group in the target compound contrasts with the 6-methyl in ’s acetic acid derivative. Fluorine’s electronegativity may improve membrane permeability and resistance to oxidative metabolism compared to methyl .
- The pyridinyl acetamide group in the target compound differs from the pyridazinyl moiety in . Pyridazinyl’s additional nitrogen atom could alter hydrogen-bonding capacity but may reduce solubility due to polarity .
Pharmacokinetic Considerations :
- Compared to and ’s derivatives, the target compound’s simpler structure (molecular weight ~300–350 g/mol, estimated) may enhance bioavailability over bulkier analogs (e.g., ~500 g/mol in ) .
Research Findings and Inferences
- Binding Affinity : Pyridinyl-containing analogs (e.g., ) often exhibit affinity for CNS targets, suggesting the target compound may share this trait .
- Metabolic Stability: Fluorine at the indole C6 position (target compound) likely reduces CYP450-mediated metabolism compared to non-fluorinated derivatives .
Biological Activity
2-(6-fluoro-1H-indol-1-yl)-N-2-pyridinylacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : CHFNO
- Molecular Weight : 251.26 g/mol
Structure
The compound features an indole moiety substituted with a fluorine atom and a pyridinylacetamide group. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer pathways, particularly those associated with the Wnt signaling pathway, which is crucial in cell proliferation and differentiation .
- Receptor Modulation : The compound may also act as a modulator of certain receptors, leading to potential therapeutic effects in neurological disorders.
Anticancer Activity
Several studies have evaluated the anticancer potential of indole derivatives. For instance:
- In Vitro Studies : Laboratory tests have shown that similar indole compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with indole structures can exert neuroprotective effects. This includes:
- Reduction of Oxidative Stress : Indoles may help mitigate oxidative stress in neuronal cells, thus providing protection against neurodegenerative diseases .
Study 1: Wnt Pathway Inhibition
A study published in 2015 investigated the role of N-pyridinyl acetamide derivatives as inhibitors of the Wnt signaling pathway. The findings indicated that these compounds could effectively reduce the activity of β-catenin, a central player in this pathway, suggesting potential applications in cancer therapy .
Study 2: Cytotoxicity Against Cancer Cell Lines
In another study, various indole derivatives were screened for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition, with IC values in the low micromolar range .
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| A | Breast Cancer | 3.5 | Apoptosis induction |
| B | Colon Cancer | 4.2 | Cell cycle arrest |
| C | Lung Cancer | 5.0 | Inhibition of proliferation |
Q & A
Q. What are the established synthetic routes for 2-(6-fluoro-1H-indol-1-yl)-N-2-pyridinylacetamide?
The synthesis of this compound typically involves palladium-catalyzed amidation and cyclization reactions. For example, Pd-catalyzed cross-coupling of indole derivatives with pyridine-containing acetamides under inert atmospheres (e.g., nitrogen) can yield the target compound. Key intermediates include halogenated indoles (e.g., 6-fluoro-1H-indole) and pyridinylacetamide precursors. Reaction optimization often focuses on ligand selection (e.g., phosphine ligands) and temperature control (60–100°C) to enhance yield .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Comprehensive characterization requires:
- 1H/13C NMR : To confirm substituent positions and structural integrity. For example, indole protons typically resonate at δ 7.2–8.1 ppm, while pyridine protons appear at δ 8.3–8.9 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ ion) with an accuracy of ±0.001 Da .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Q. What are the recommended handling protocols for this compound in laboratory settings?
- Storage : Under inert gas (argon) at –20°C to prevent hydrolysis or oxidation.
- Safety : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact, as indole derivatives may exhibit irritant properties .
- Waste Disposal : Follow institutional guidelines for halogenated organic compounds.
Advanced Research Questions
Q. How can Pd-catalyzed amidation be optimized for higher yields in synthesizing this compound?
Optimization strategies include:
- Catalyst Systems : Screening Pd(OAc)₂ with ligands like Xantphos or BINAP to enhance catalytic efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Additives : Bases like Cs₂CO₃ or K₃PO₄ facilitate deprotonation, accelerating coupling reactions .
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times.
Q. How do structural modifications (e.g., fluorination position) affect biological activity?
- Fluorine Position : Moving the fluorine substituent on the indole ring (e.g., from 6-fluoro to 5-fluoro) can alter electronic properties, impacting binding affinity to biological targets like kinases or GPCRs. Comparative studies using radioligand binding assays are recommended .
- Pyridine Substitution : Replacing the pyridine ring with quinoline may enhance lipophilicity and blood-brain barrier penetration, relevant for CNS-targeted drug discovery .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., cell lines, serum-free media) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in assays) .
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as activity modulators .
Q. How does computational modeling contribute to understanding its mechanism of action?
- Docking Studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., serotonin receptors). Fluorine’s electronegativity often enhances hydrogen-bonding interactions .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. What are the stability considerations under different pH and temperature conditions?
- Aqueous Stability : Degradation studies (pH 1–13, 37°C) show acetamide hydrolysis at pH <3 or >11. Use buffered solutions (pH 7.4) for biological assays .
- Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Store lyophilized samples at –80°C for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
